N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C29H23ClN4OS and a molecular weight of 511.05 g/mol This compound is known for its unique structure, which includes a biphenyl group, a benzimidazole moiety, and a sulfanylacetohydrazide linkage
Preparation Methods
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl-4-yl ethylidene intermediate: This step involves the reaction of biphenyl-4-carbaldehyde with an appropriate ethylidene precursor under acidic or basic conditions.
Synthesis of the benzimidazole derivative: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine or hydrazide functionalities.
Scientific Research Applications
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:
N’-[(E)-1-(1,1’-biphenyl)-4-ylethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: This compound has a similar structure but differs in the position of the ethylidene group.
N’-[(E)-1-(1,1’-biphenyl)-4-ylethylidene]-2-{[1-methyl-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: This compound has a methyl group instead of a 2-chlorobenzyl group on the benzimidazole moiety.
The uniqueness of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H25ClN4OS |
---|---|
Molecular Weight |
525.1 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H25ClN4OS/c1-21(22-15-17-24(18-16-22)23-9-3-2-4-10-23)33-34-29(36)20-37-30-32-27-13-7-8-14-28(27)35(30)19-25-11-5-6-12-26(25)31/h2-18H,19-20H2,1H3,(H,34,36)/b33-21+ |
InChI Key |
IMGUMMYOJQCYLU-QNKGDIEWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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